3-Chloro-L-alanine Hydrochloride
CAS No.: 51887-89-9
VCID: VC21537717
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 160.00 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Chloro-L-alanine hydrochloride is a synthetic organic compound with the chemical formula C₃H₇Cl₂NO₂ and a molecular weight of approximately 160 g/mol . It is a derivative of the amino acid alanine, modified with a chlorine atom at the 3-position and exists as a hydrochloride salt. This compound is known for its role in various biochemical and pharmacological applications. Synonyms and Identifiers3-Chloro-L-alanine hydrochloride is known by several synonyms and identifiers: Applications and Biochemical ActionsThis compound has several applications in biochemical research and pharmacology:
Research FindingsRecent research highlights the potential of 3-Chloro-L-alanine hydrochloride in various biochemical pathways. Its role as an inhibitor of key enzymes makes it a valuable tool in studying metabolic processes and disease mechanisms. For instance, its inhibition of ALAT suggests potential applications in cancer research, particularly in understanding how metabolic pathways contribute to tumor growth and progression . |
---|---|
CAS No. | 51887-89-9 |
Product Name | 3-Chloro-L-alanine Hydrochloride |
Molecular Formula | C3H7Cl2NO2 |
Molecular Weight | 160.00 g/mol |
IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
Standard InChIKey | IENJPSDBNBGIEL-DKWTVANSSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)Cl.Cl |
SMILES | C(C(C(=O)O)N)Cl.Cl |
Canonical SMILES | C(C(C(=O)O)N)Cl.Cl |
Solubility | >24 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | 3-Chloro-L-alanineHydrochloride;51887-89-9;(R)-2-Amino-3-chloropropanoicacidhydrochloride;beta-Chloro-L-alaninehydrochloride;(S)-2-Amino-3-chloropropanoicacidhydrochloride;(R)-2-Amino-3-chloropropionicAcidHydrochloride;3-chloroalaninehydrochloride;C3H7Cl2NO2;C3H6ClNO2.HCl;EU-0100270;H-Ala(3-Cl)-OH.HCl;MLS000859900;C9033_SIGMA;SCHEMBL1322249;CHEMBL1256132;CTK8B1809;IENJPSDBNBGIEL-DKWTVANSSA-N;MolPort-003-940-864;ANW-31360;beta;-Chloro-L-alaninehydrochloride;AKOS015845895;AN-8333;LP00270;NCGC00093728-01 |
PubChem Compound | 11957493 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume